Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. It is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound has garnered attention due to its unique structure and properties.
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes or receptors involved in various biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Action Environment
It’s known that environmental factors can significantly impact the action of such compounds .
Biochemical Analysis
Biochemical Properties
Felodipine 3,5-Dimethyl Ester, like its parent compound Felodipine, is likely to interact with voltage-gated L-type calcium channels in vascular smooth muscle cells . By inhibiting the influx of calcium in these cells, it prevents calcium-dependent myocyte contraction and vasoconstriction .
Cellular Effects
The primary cellular effect of Felodipine 3,5-Dimethyl Ester is likely to be vasodilation, resulting from its inhibition of calcium influx in vascular smooth muscle cells . This could influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Felodipine 3,5-Dimethyl Ester’s mechanism of action is likely similar to that of Felodipine. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium and thus inhibiting myocyte contraction and vasoconstriction .
Metabolic Pathways
Felodipine 3,5-Dimethyl Ester is likely metabolized by the cytochrome P450 3A4 enzyme, similar to Felodipine . This could involve interactions with various enzymes or cofactors.
Transport and Distribution
Felodipine is known to cross the blood-brain barrier and the placenta , suggesting that Felodipine 3,5-Dimethyl Ester might have similar properties.
Subcellular Localization
Given its likely interaction with voltage-gated L-type calcium channels, it may be localized to the cell membrane where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: This involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Reduction Reaction: The resulting intermediate undergoes reduction using a reducing agent like sodium borohydride to form the dihydropyridine ring.
Esterification: The final step involves esterification using methanol in the presence of an acid catalyst to obtain the dimethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other chemical entities, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Felodipine: A calcium channel blocker used in the treatment of hypertension.
Nifedipine: Another calcium channel blocker with similar therapeutic applications.
Amlodipine: A long-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its specific structural features and potential applications in various fields. Its unique properties make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACAIASCBTOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391948 | |
Record name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91189-59-2 | |
Record name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91189-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9G5T4HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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